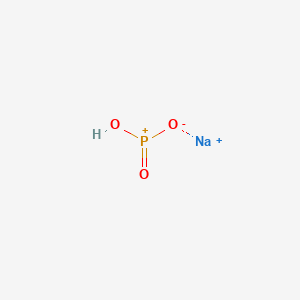

Fosfonato monosódico

Descripción general

Descripción

Monosodium phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. It is a sodium salt of phosphonic acid and is known for its stability and resistance to biochemical, thermal, and photochemical decomposition. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Monosodium phosphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

Biology: Monosodium phosphonate is used in the study of biochemical pathways involving phosphorus-containing compounds.

Medicine: It has applications in the development of drugs, particularly those targeting bone diseases such as osteoporosis.

Industry: Monosodium phosphonate is used as a chelating agent in water treatment and as a stabilizer in the production of polymers

Mecanismo De Acción

Target of Action

Monosodium phosphonate, also known as monobasic sodium phosphate and sodium dihydrogen phosphate, is an inorganic compound . It primarily targets the intestinal lumen, where it increases the amount of solute present . This action plays a crucial role in the body’s phosphorus regulation, particularly in preventing or correcting hypophosphatemia in patients with restricted or no oral intake .

Mode of Action

The mode of action of Monosodium phosphonate involves its interaction with the intestinal lumen. It is thought to work by increasing fluid in the small intestine . This increase in fluid usually results in a bowel movement after 30 minutes to 6 hours .

Biochemical Pathways

Monosodium phosphonate affects several biochemical pathways. It is involved in the metabolism of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C–P) bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .

Pharmacokinetics

The pharmacokinetics of Monosodium phosphonate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The Tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3h . .

Result of Action

The result of Monosodium phosphonate’s action is primarily seen in its laxative effect. It increases fluid in the small intestine, leading to a bowel movement . This action helps in treating constipation or cleaning the bowel before a colonoscopy .

Action Environment

The action of Monosodium phosphonate can be influenced by various environmental factors. For instance, in the extremely phosphorus-deplete environment of the Mediterranean Sea, genes for broad-specificity catabolism by the C-P lyase were found to be enriched . This suggests that the environment can influence the efficacy and stability of Monosodium phosphonate’s action.

Análisis Bioquímico

Biochemical Properties

Monosodium phosphonate interacts with several enzymes, proteins, and other biomolecules . It is involved in the production of phosphonic acid natural products, which are organophosphorus compounds possessing a characteristic C−P bond . As phosphonates mimic the phosphates and carboxylates of biological molecules, they can potentially inhibit metabolic enzymes .

Cellular Effects

The effects of Monosodium phosphonate on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to detect the presence of magnesium ions in salts .

Molecular Mechanism

Monosodium phosphonate exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .

Metabolic Pathways

Monosodium phosphonate is involved in several metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monosodium phosphonate can be synthesized through several methods. One common method involves the reaction of phosphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of monosodium phosphonate.

Industrial Production Methods: In industrial settings, monosodium phosphonate is often produced through the hydrolysis of dialkyl or aryl esters of phosphonic acid. This process involves the use of acidic conditions, such as hydrochloric acid, or the McKenna procedure, which utilizes bromotrimethylsilane followed by methanolysis .

Análisis De Reacciones Químicas

Types of Reactions: Monosodium phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Monosodium phosphonate can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various alkyl and aryl phosphonates.

Comparación Con Compuestos Similares

Monosodium phosphonate is similar to other phosphonates and bisphosphonates, which also contain stable carbon-to-phosphorus bonds. it is unique in its specific applications and stability. Similar compounds include:

- Monopotassium phosphonate

- Monoammonium phosphonate

- Disodium phosphonate

- Trisodium phosphonate

These compounds share similar chemical properties but differ in their specific uses and stability under various conditions .

Propiedades

IUPAC Name |

sodium;phosphenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635756, DTXSID30904082 | |

| Record name | sodium;phosphenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monosodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-80-7, 13933-52-3 | |

| Record name | sodium;phosphenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monosodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

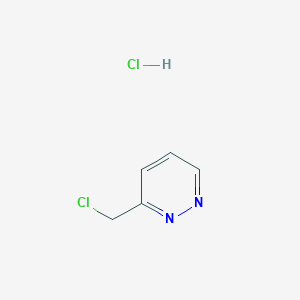

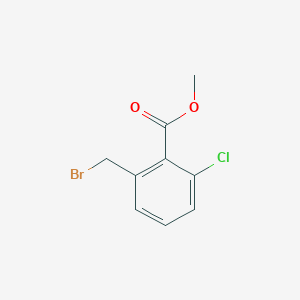

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

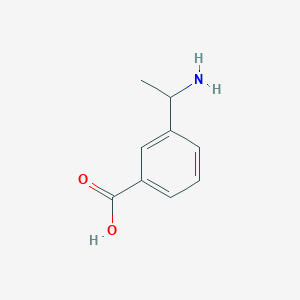

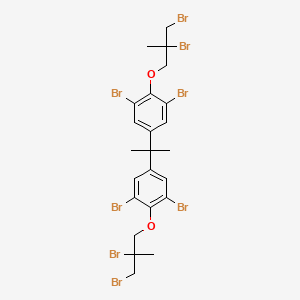

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)